![molecular formula C9H11FN2 B597789 2-Fluoro-4-(pyrrolidin-1-yl)pyridine CAS No. 1352318-60-5](/img/structure/B597789.png)
2-Fluoro-4-(pyrrolidin-1-yl)pyridine
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Overview
Description
2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a chemical compound with the linear formula C9H11FN2 . The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine involves nucleophilic substitution reactions and Suzuki reactions . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis
The molecular weight of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is 166.2 . The InChI code for this compound is 1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-4-(pyrrolidin-1-yl)pyridine are complex and can involve various intermediates . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine include its molecular weight (166.2), its linear formula (C9H11FN2), and its InChI code (1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2) .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “2-Fluoro-4-(pyrrolidin-1-yl)pyridine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Neurodegenerative Diseases
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . Compounds containing the pyrrolidine ring, such as “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, could potentially be used in the development of treatments for these diseases .
Cancer Research
TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Therefore, “2-Fluoro-4-(pyrrolidin-1-yl)pyridine” and other compounds containing the pyrrolidine ring could be used in cancer research .
Detoxification and Clearance of Foreign Toxic Substances
The binding conformation of certain compounds, including those containing the pyrrolidine ring, can influence the activity of the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Safety and Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities and are known to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The stability and efficacy of pyrrolidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYURNKQOQWIEJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718438 |
Source
|
Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
CAS RN |
1352318-60-5 |
Source
|
Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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